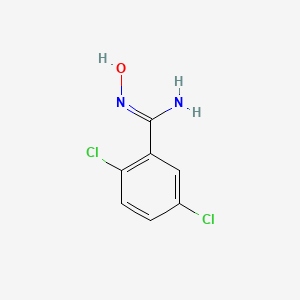

2,5-Dichloro-N-hydroxy-benzamidine

Description

BenchChem offers high-quality 2,5-Dichloro-N-hydroxy-benzamidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Dichloro-N-hydroxy-benzamidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,5-dichloro-N'-hydroxybenzenecarboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2N2O/c8-4-1-2-6(9)5(3-4)7(10)11-12/h1-3,12H,(H2,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWKVXKWWONLJLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(=NO)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1Cl)/C(=N/O)/N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2,5-Dichloro-N-hydroxy-benzamidine

Introduction

2,5-Dichloro-N-hydroxy-benzamidine is a halogenated aromatic compound belonging to the class of N-hydroxy-benzamidines. This technical guide provides a comprehensive overview of its physicochemical properties, potential synthesis routes, analytical methodologies, and prospective biological activities. Given the limited direct experimental data available for this specific molecule, this guide synthesizes information from computational predictions and studies on structurally related compounds to offer valuable insights for researchers, scientists, and professionals in drug development. The core structure, featuring a dichlorinated phenyl ring coupled with an N-hydroxy-benzamidine moiety, suggests potential applications in medicinal chemistry, particularly in the design of enzyme inhibitors and other therapeutic agents. The information presented herein is intended to serve as a foundational resource for further investigation and application of this compound.

Molecular Structure and Properties

The chemical structure of 2,5-Dichloro-N-hydroxy-benzamidine is characterized by a benzene ring substituted with two chlorine atoms at positions 2 and 5, and an N-hydroxy-carboximidamide group. A closely related compound, 2,5-Dichloro-N,4-dihydroxybenzimidamide (CAS 2173991-74-5), also includes a hydroxyl group at the 4-position of the benzene ring.[1] For the purpose of this guide, we will consider the properties of both the N-hydroxy and the N,4-dihydroxy variants where data is available.

Predicted Physicochemical Properties

Computational models provide initial estimates of the key physicochemical parameters for 2,5-Dichloro-N,4-dihydroxybenzimidamide, as summarized in the table below. These values are crucial for predicting the compound's behavior in biological systems and for designing experimental protocols.

| Property | Predicted Value | Data Source |

| Molecular Formula | C₇H₆Cl₂N₂O₂ | ChemScene[1] |

| Molecular Weight | 221.04 g/mol | ChemScene[1] |

| XLogP3-AA | 1.8 | PubChem[2] |

| Hydrogen Bond Donor Count | 3 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[2] |

| Rotatable Bond Count | 1 | PubChem[2] |

| Topological Polar Surface Area (TPSA) | 70.1 Ų | PubChem[2] |

| pKa (most acidic) | Estimated ~8-9 | Inferred from related phenols and N-hydroxy-amidines |

| pKa (most basic) | Estimated ~4-5 | Inferred from related amidines |

Note: pKa values are estimations based on the functional groups present and may vary. Experimental determination is recommended for accurate values.

Synthesis and Purification

Proposed Synthetic Pathway

A potential synthetic route could start from 2,5-dichlorobenzonitrile. The nitrile can be converted to the corresponding benzamidoxime, which is a tautomer of N-hydroxy-benzamidine.

Caption: Proposed synthetic workflow for 2,5-Dichloro-N-hydroxy-benzamidine.

Experimental Protocol: Synthesis of 2,5-Dichloro-N-hydroxy-benzamidine

This protocol is a generalized procedure and may require optimization.

-

Step 1: Preparation of 2,5-Dichlorobenzonitrile (if not commercially available).

-

Start with 2,5-dichloroaniline.

-

Perform a Sandmeyer reaction by treating the aniline with sodium nitrite in the presence of a strong acid (e.g., HCl) to form a diazonium salt.

-

Subsequent reaction with copper(I) cyanide will yield 2,5-dichlorobenzonitrile.

-

-

Step 2: Synthesis of 2,5-Dichloro-N-hydroxy-benzamidine.

-

Dissolve 2,5-dichlorobenzonitrile in a suitable solvent such as ethanol or methanol.

-

Prepare a solution of hydroxylamine hydrochloride and a base (e.g., sodium carbonate or triethylamine) in water or ethanol.

-

Add the hydroxylamine solution to the nitrile solution.

-

Reflux the reaction mixture for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

-

Analytical Characterization

A combination of spectroscopic and chromatographic techniques is essential for the structural confirmation and purity assessment of 2,5-Dichloro-N-hydroxy-benzamidine.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR should show characteristic signals for the aromatic protons and the protons of the N-hydroxy and amine groups.

-

¹³C NMR will confirm the presence of the aromatic carbons, the nitrile carbon, and any other carbon atoms in the molecule.

-

-

Infrared (IR) Spectroscopy:

-

Characteristic absorption bands for N-H, O-H, C=N, and C-Cl bonds should be observable.

-

-

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of the synthesized compound.

-

Chromatographic Methods

A robust High-Performance Liquid Chromatography (HPLC) method is necessary for assessing the purity of the compound and for quantitative analysis in various matrices.

Protocol: HPLC Method for Purity Assessment

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid or trifluoroacetic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound (typically around 254 nm).

-

Injection Volume: 10 µL.

-

Column Temperature: 25 °C.

This method should be validated for linearity, accuracy, precision, and sensitivity.

Experimental Determination of Physicochemical Properties

Accurate experimental determination of physicochemical properties is vital for understanding the compound's behavior and for its application in drug development.

Protocol: Determination of pKa

The pKa can be determined by potentiometric titration or UV-Vis spectrophotometry.

-

Preparation of Solutions: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO). Prepare a series of buffers with a range of pH values.

-

Titration: Add a small aliquot of the stock solution to each buffer.

-

Measurement: Measure the UV-Vis spectrum of each solution.

-

Data Analysis: Plot the absorbance at a specific wavelength against the pH. The inflection point of the resulting curve corresponds to the pKa.

Protocol: Determination of LogP (Octanol-Water Partition Coefficient)

The shake-flask method is a standard procedure for determining LogP.

-

Preparation: Prepare a solution of the compound in either water or n-octanol.

-

Partitioning: Mix equal volumes of n-octanol and water (pre-saturated with each other) in a separatory funnel. Add the compound solution.

-

Equilibration: Shake the funnel for a set period to allow for partitioning.

-

Separation and Analysis: Separate the two phases and determine the concentration of the compound in each phase using HPLC-UV.

-

Calculation: LogP is the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Protocol: Determination of Aqueous Solubility

-

Equilibration: Add an excess amount of the solid compound to a known volume of water or a relevant buffer.

-

Shaking: Agitate the suspension at a constant temperature for a sufficient time to reach equilibrium (e.g., 24-48 hours).

-

Separation: Centrifuge or filter the suspension to remove the undissolved solid.

-

Quantification: Determine the concentration of the dissolved compound in the supernatant/filtrate using a validated HPLC method.

X-ray Crystallography

Single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule in the solid state.[6][7][8]

Caption: Workflow for determining molecular structure via X-ray crystallography.

Potential Biological Activity and Mechanism of Action

The N-hydroxy-benzamidine functional group is a known zinc-binding group, suggesting that 2,5-Dichloro-N-hydroxy-benzamidine could act as an inhibitor of zinc-containing enzymes.[9] For instance, related N-hydroxybenzamide derivatives have been investigated as histone deacetylase (HDAC) inhibitors.[9]

The benzamidine moiety itself is a well-known feature of serine protease inhibitors.[10] Therefore, this compound could potentially exhibit inhibitory activity against enzymes like trypsin, thrombin, or other serine proteases.

Furthermore, various halogenated benzamide derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, antifungal, and anti-inflammatory effects.[5][11][12] The presence of the two chlorine atoms on the phenyl ring can significantly influence the lipophilicity and electronic properties of the molecule, which in turn can affect its biological activity and pharmacokinetic profile.

Caption: Potential biological activities of 2,5-Dichloro-N-hydroxy-benzamidine.

Safety and Handling

Specific toxicity data for 2,5-Dichloro-N-hydroxy-benzamidine is not available. However, based on related compounds, it should be handled with care in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. For related dichlorinated aromatic compounds, hazards such as skin and eye irritation, and potential toxicity upon ingestion or inhalation have been noted.[13]

Conclusion

2,5-Dichloro-N-hydroxy-benzamidine is a compound with interesting structural features that suggest a range of potential applications in medicinal chemistry and drug discovery. While experimental data for this specific molecule is scarce, this guide provides a comprehensive overview based on computational predictions and knowledge from structurally similar compounds. The proposed synthetic routes, analytical methods, and discussion of potential biological activities serve as a valuable starting point for researchers interested in exploring the properties and applications of this and related molecules. Further experimental validation of the predicted properties and biological activities is essential to fully elucidate the potential of 2,5-Dichloro-N-hydroxy-benzamidine.

References

-

Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors. (n.d.). PubMed. [Link]

-

Synthesis of Dichlorobenzamide Derivatives: Crystal Structures of 3,5-Dichloro-N-(2-chlorophenyl)benzamide and 3,5-Dichloro-N-(4-chlorophenyl)benzamide. (n.d.). ResearchGate. [Link]

-

Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. (2025). PMC. [Link]

-

Synthesis of the 2-hydroxy-4-(2-hydroxybenzamido)-N-substituted benzamides. (n.d.). ResearchGate. [Link]

-

Novel N-(2-bromo-phenyl)-2-hydroxy-benzamide Derivatives with Antifugal Activity. (2025). ResearchGate. [Link]

-

Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024). MDPI. [Link]

-

N-Hydroxy-2-methyl-benzamidine | C8H10N2O | CID 3098087. (n.d.). PubChem. [Link]

-

N-hydroxy-N, N'-diphenylbenzamidine - a new type of analytical reagent : solvent extraction and spectrophotometric determination of vanadium(V). (1976). OSTI.GOV. [Link]

-

4-fluoro-N'-hydroxy-benzamidine | C7H7FN2O | CID 5373403. (n.d.). PubChem. [Link]

-

A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. (2025). ResearchGate. [Link]

-

Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. (n.d.). Chemical Science (RSC Publishing). [Link]

-

(Z)-2,5-dichloro-N'-hydroxy-4,6-dimethylnicotinimidamide. (n.d.). PubChem. [Link]

-

Characteristics of the microsomal N-hydroxylation of benzamidine to benzamidoxime. (n.d.). PubMed. [Link]

-

Schrödinger Solutions for Small Molecule Protonation State Enumeration and pKa Prediction. (n.d.). Schrödinger. [Link]

-

ANALYTICAL METHODS. (n.d.). Agency for Toxic Substances and Disease Registry | ATSDR. [Link]

-

4-Hydroxy-benzamidine | C7H8N2O | CID 217125. (n.d.). PubChem. [Link]

-

4-Hydroxybenzamide | C7H7NO2 | CID 65052. (n.d.). PubChem. [Link]

-

Statistical Study For The prediction of pKa Values of Substituted Benzaldoxime Based on Quantum Chemicals Methods. (2025). ResearchGate. [Link]

- The preparation method of 2,5- 4-dihydroxy benzaldehyde. (n.d.).

-

Relative pKa values of the primary sulfonamide group across the series... (n.d.). ResearchGate. [Link]

-

Synthesis method of benzamidine hydrochloride. (n.d.). Eureka | Patsnap. [Link]

-

Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2025). ResearchGate. [Link]

-

Experiment Stands Corrected: Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths. (n.d.). ChemRxiv. [Link]

-

2,5-Dichloro-4-hydroxybenzenecarboximidamide | C7H6Cl2N2O | CID 171391157. (n.d.). PubChem. [Link]

-

X-Ray Crystallography of Chemical Compounds. (n.d.). PMC. [Link]

-

17-Chloro-5,13,14,22-tetramethyl-28-oxa-2,9-dithia-5,6,12,13,22-pentaazaheptacyclo(27.7.1.14,7.011,15.016,21.020,24.030,35)octatriaconta-1(36),4(38),6. (n.d.). PubChem. [Link]

-

Benzamide, N-[[[2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]amino]carbonyl]-2,6-difluoro-. (n.d.). EPA. [Link]

-

Quantification of N-hydroxysuccinimide and N-hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC). (n.d.). RSC Publishing. [Link]

-

X-ray crystallography. (n.d.). Wikipedia. [Link]

-

Benzenamine, 2,5-dichloro-. (n.d.). NIST WebBook. [Link]

-

2,5-Dihydroxyterephthalates, 2,5-Dichloro-1,4-benzoquinone-3,6-dicarboxylates, and Polymorphic 2,5-Dichloro-3,6-dihydroxyterephthalates. (2025). ResearchGate. [Link]

-

X-Ray Crystallography. (2009). Dartmouth Undergraduate Journal of Science. [Link]

-

Preparation method of 2,5-dihydroxybenzaldehyde. (n.d.). Eureka | Patsnap. [Link]

- Preparation method for 2,5-dichloro-1,4-phenylenediamine. (n.d.).

-

GlyTouCan:G28654UV | C54H91N3O39 | CID 71297426. (n.d.). PubChem. [Link]

-

2,5-Dichloro-1,4-benzenediamine | C6H6Cl2N2 | CID 29949. (n.d.). PubChem. [Link]

-

Chemical Properties of 2,5-Cyclohexadiene-1,4-dione, 2,5-dichloro- (CAS 615-93-0). (n.d.). Cheméo. [Link]

-

New version database. (n.d.). Redirect. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 2,5-Dichloro-4-hydroxybenzenecarboximidamide | C7H6Cl2N2O | CID 171391157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. nanobioletters.com [nanobioletters.com]

- 6. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 8. X-Ray Crystallography – Dartmouth Undergraduate Journal of Science [sites.dartmouth.edu]

- 9. Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 苯甲脒 盐酸盐 水合物 ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 11. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. 2,5-Dichloro-1,4-benzenediamine | C6H6Cl2N2 | CID 29949 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Amidoxime Imperative: Optimizing N-Hydroxy-Benzamidine Scaffolds for Oral Bioavailability and Bioactivation

Executive Summary

The benzamidine moiety (

This guide details the N-hydroxy-benzamidine (amidoxime) strategy, a prodrug approach that masks the highly basic amidine function, lowering the pKa to ~5-6 and significantly enhancing lipophilicity. We explore the bioactivation mechanism via the Mitochondrial Amidoxime Reducing Component (mARC) , provide a robust synthetic protocol for generating these scaffolds, and analyze their dual metabolic fate: reductive bioactivation versus oxidative Nitric Oxide (NO) release.

Part 1: The Physicochemical Paradox

To design effective oral drugs, one must navigate the trade-off between target affinity (often requiring charge) and membrane permeability (requiring neutrality).

The Amidine Problem vs. The Amidoxime Solution[1]

The transformation of a benzamidine to an N-hydroxy-benzamidine involves the substitution of an amino hydrogen with a hydroxyl group. This subtle modification drastically alters the electronic landscape of the molecule.

| Property | Benzamidine (Parent) | N-Hydroxy-Benzamidine (Prodrug) | Impact |

| Structure | Oxygen insertion | ||

| pKa | ~11.6 (Strong Base) | ~5.0 - 6.0 (Weak Acid/Base) | Critical: Neutral at pH 7.4 |

| Charge (pH 7.4) | Cationic ( | Neutral ( | Enables passive diffusion |

| LogP | Low (Hydrophilic) | Moderate/High (Lipophilic) | Increases intestinal absorption |

| Oral Bioavailability | < 5% | > 50-70% | Viable for oral dosing |

Scientific Insight: The amidoxime moiety acts as a "chemical mask." By reducing the basicity, the molecule avoids protonation in the intestinal tract (pH 6-7.4), allowing it to cross the lipid bilayer. Once in the systemic circulation and liver, it must be "unmasked" to regain activity.

Part 2: The Bioactivation Gateway (The mARC System)

The success of the amidoxime strategy hinges on the rapid and specific reduction of the N-O bond in vivo. For decades, this mechanism was obscure, often attributed vaguely to "cytochrome P450s." We now know this is incorrect. The primary reduction system is the Mitochondrial Amidoxime Reducing Component (mARC) , a molybdenum-containing enzyme system located on the outer mitochondrial membrane.[1]

Mechanism of Action

The reduction is not a standalone enzymatic event but requires an electron transport chain involving three specific components:

-

NADH-Cytochrome b5 Reductase (Cyb5R3): Extracts electrons from NADH.

-

Cytochrome b5 (Cyb5B): Acts as the electron carrier.[2]

-

mARC (mARC1/mARC2): The terminal oxidase that binds the amidoxime substrate and catalyzes the N-O bond cleavage.

This system is distinct from the microsomal P450 system, meaning amidoxime prodrugs often avoid competitive inhibition issues common with CYP450-metabolized drugs.

Visualization: The mARC Electron Transport Chain

Caption: The mARC electron transport chain. Electrons flow from NADH via Reductase and Cytochrome b5 to mARC, which reduces the Amidoxime N-O bond.[1]

Part 3: Synthetic Protocol (Nitrile to Amidoxime)

Synthesis of N-hydroxy-benzamidines is robust but requires attention to pH and workup to avoid contamination with hygroscopic salts.

Reaction Scheme

Detailed Methodology

Objective: Synthesis of 4-amidinophenyl-analog amidoxime from corresponding nitrile.

Reagents:

-

Benzonitrile derivative (1.0 eq)

-

Hydroxylamine Hydrochloride (

) (3.0 eq) -

Sodium Carbonate (

) or Triethylamine ( -

Solvent: Ethanol/Water (2:1 v/v) or Methanol.

Protocol:

-

Free Base Generation: In a round-bottom flask, dissolve Hydroxylamine HCl in the minimum amount of water. Add the base slowly. Note: Evolution of

if using carbonate. Stir for 10 minutes to ensure formation of free hydroxylamine. -

Substrate Addition: Add the benzonitrile derivative dissolved in Ethanol. The solution should be homogenous.

-

Reflux: Heat the mixture to reflux (

) for 4-12 hours.-

Validation: Monitor by TLC (Mobile phase: DCM/MeOH 9:1). The nitrile spot (high

) should disappear, replaced by a more polar amidoxime spot (lower

-

-

Workup (Critical Step):

-

Evaporate the organic solvent (Ethanol) under reduced pressure.

-

The residue will be a mix of product and salts. Add cold water.

-

If Solid: The amidoxime often precipitates upon water addition. Filter, wash with cold water, and dry.

-

If Oil: Extract with Ethyl Acetate (x3). Wash organic layer with brine, dry over

, and concentrate.[3]

-

-

Purification: Recrystallization from Ethanol/Water or Isopropanol is preferred over chromatography to ensure removal of trace hydroxylamine.

Workflow Visualization

Caption: Step-by-step synthetic workflow for the conversion of nitriles to N-hydroxy-benzamidines.

Part 4: Therapeutic Case Studies

Pafuramidine (DB289) - The Antiparasitic Prototype

Pafuramidine illustrates the power of this platform.[4] The parent drug, Furamidine (DB75), is a potent DNA minor-groove binder used against Trypanosoma brucei (Sleeping Sickness). However, DB75 is a dicationic molecule with zero oral bioavailability.[5]

-

Prodrug Strategy: DB289 is the bis-O-methyl-amidoxime of DB75.

-

Metabolism: It undergoes a two-step activation:

-

O-demethylation (catalyzed by CYP4F enzymes).[6]

-

N-reduction (catalyzed by mARC) to the active diamidine.

-

-

Outcome: Oral administration of DB289 achieves therapeutic plasma levels of DB75, which were previously only possible via injection.

Ximelagatran - The Antithrombotic Pioneer

Ximelagatran was the first oral direct thrombin inhibitor. It utilized an N-hydroxy-amidine moiety to mask the arginine-mimetic portion of the molecule.

-

Lesson: While highly effective at delivering the active drug (Melagatran), Ximelagatran was withdrawn due to idiosyncratic hepatotoxicity. This highlights a critical safety consideration: while the amidoxime moiety improves delivery, the N-O bond cleavage must be clean. In some genetic backgrounds, mARC-mediated reduction may vary, or alternative oxidative pathways (see below) may generate reactive intermediates.

Part 5: The Oxidative Divergence (Nitric Oxide)

While the reductive pathway (mARC) leads to the amidine drug, N-hydroxy-benzamidines can also undergo oxidative metabolism.

-

Mechanism: Under conditions of oxidative stress or specific P450 activity, the amidoxime can be oxidized to release Nitric Oxide (NO) .

-

Implication: This "dual fate" is being explored to design "hybrid" drugs. For example, an antihypertensive amidine that also releases NO could have synergistic vasodilatory effects. However, for pure prodrug applications, this pathway represents a metabolic shunt that should be minimized to maximize the yield of the active parent drug.

References

-

Clement, B., et al. (2010). "The mitochondrial amidoxime reducing component (mARC): a new player in drug metabolism."[7] Drug Metabolism Reviews.

-

Havemeyer, A., et al. (2006). "Identification of the missing component in the mitochondrial benzamidoxime prodrug-converting system as a novel molybdenum enzyme." Journal of Biological Chemistry.

-

Wang, M. Z., et al. (2006).[6] "CYP4F enzymes are the major enzymes in human liver microsomes that catalyze the O-demethylation of the antiparasitic prodrug DB289." Drug Metabolism and Disposition.

-

Kotthaus, J., et al. (2011). "New prodrugs of the antiprotozoal drug pentamidine." ChemMedChem.

-

Pluta, K., et al. (2009). "Synthesis and properties of N-hydroxy-benzamidines." Journal of Molecular Structure.

Sources

- 1. researchgate.net [researchgate.net]

- 2. imoa.info [imoa.info]

- 3. nanobioletters.com [nanobioletters.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Pharmacokinetics and metabolism of the prodrug DB289 (2,5-bis[4-(N-methoxyamidino)phenyl]furan monomaleate) in rat and monkey and its conversion to the antiprotozoal/antifungal drug DB75 (2,5-bis(4-guanylphenyl)furan dihydrochloride) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. The mitochondrial amidoxime reducing component-from prodrug-activation mechanism to drug-metabolizing enzyme and onward to drug target - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Detailed Protocol for the O-Acylation of 2,5-Dichloro-N-hydroxy-benzamidine

Abstract

This application note provides a comprehensive, step-by-step protocol for the O-acylation of 2,5-dichloro-N-hydroxy-benzamidine, a key transformation in the synthesis of diverse bioactive molecules and prodrugs. The protocol is designed for researchers, scientists, and drug development professionals, offering not just a methodology, but also a deep dive into the chemical principles governing each step. This guide is structured to ensure scientific integrity, providing a self-validating system for reproducible results. It encompasses the synthesis of the starting material, the O-acylation reaction, and detailed analytical characterization of the final product.

Introduction: The Significance of O-Acylated N-Hydroxy-benzamidines

N-hydroxy-benzamidines are a class of compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities.[1] The N-hydroxyamidine moiety is a key pharmacophore in a variety of enzyme inhibitors, including inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), a critical target in cancer immunotherapy.[1][2][3]

The O-acylation of the N-hydroxy group offers a versatile strategy for several purposes:

-

Prodrug Development: O-acylation can mask the polar N-hydroxy group, improving the lipophilicity and membrane permeability of a drug candidate. This modification can enhance oral bioavailability, with the acyl group being cleaved in vivo by esterases to release the active parent drug.[4][5] This approach is particularly valuable for improving the pharmacokinetic properties of polar drug molecules.

-

Modulation of Bioactivity: The nature of the acyl group can be systematically varied to fine-tune the biological activity, selectivity, and pharmacokinetic profile of the parent molecule. This allows for the creation of a library of analogs for structure-activity relationship (SAR) studies.

-

Chemical Probes: O-acylated derivatives can serve as valuable chemical probes to study biological processes, with the acyl group potentially acting as a handle for attaching reporter groups or affinity tags.

This application note focuses on the O-acylation of 2,5-dichloro-N-hydroxy-benzamidine, a halogenated analog with potential for unique electronic and steric properties that can influence its biological interactions.

Synthesis of the Starting Material: 2,5-Dichloro-N-hydroxy-benzamidine

A reliable synthesis of the starting material is paramount for the success of the subsequent O-acylation. The following two-step protocol outlines a robust method starting from the commercially available 2,5-dichloroaniline.

Step 1: Synthesis of 2,5-Dichlorobenzonitrile

The conversion of 2,5-dichloroaniline to 2,5-dichlorobenzonitrile can be achieved via a Sandmeyer reaction. This classic transformation involves the diazotization of the primary aromatic amine followed by reaction with a cyanide salt, typically cuprous cyanide.

Experimental Protocol:

-

Diazotization: In a well-ventilated fume hood, dissolve 2,5-dichloroaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water at 0-5 °C in an ice-water bath.

-

Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes.

-

Cyanation: In a separate flask, prepare a solution of cuprous cyanide (1.2 equivalents) and sodium cyanide (1.2 equivalents) in water.

-

Slowly add the cold diazonium salt solution to the cyanide solution. An exothermic reaction will occur, and the mixture should be stirred vigorously.

-

After the addition is complete, warm the reaction mixture to 50-60 °C and stir for 1-2 hours, or until the evolution of nitrogen gas ceases.

-

Cool the mixture to room temperature and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude 2,5-dichlorobenzonitrile can be purified by recrystallization or column chromatography.

Step 2: Synthesis of 2,5-Dichloro-N-hydroxy-benzamidine

The conversion of the nitrile to the N-hydroxyamidine is achieved by reaction with hydroxylamine.[6]

Experimental Protocol:

-

Dissolve 2,5-dichlorobenzonitrile (1 equivalent) in a suitable solvent such as ethanol or methanol.

-

Add a solution of hydroxylamine hydrochloride (1.5 equivalents) and a base such as sodium carbonate or triethylamine (1.5 equivalents) in water.

-

Heat the reaction mixture at reflux for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2,5-dichloro-N-hydroxy-benzamidine.

Protocol for O-Acylation of 2,5-Dichloro-N-hydroxy-benzamidine

This protocol details the O-acylation of 2,5-dichloro-N-hydroxy-benzamidine using an acyl chloride in the presence of a base and a catalytic amount of 4-(Dimethylamino)pyridine (DMAP).

Reagents and Materials

| Reagent/Material | Grade | Supplier (Example) |

| 2,5-Dichloro-N-hydroxy-benzamidine | Synthesized as above | - |

| Acyl Chloride (e.g., Acetyl Chloride, Benzoyl Chloride) | Reagent Grade | Sigma-Aldrich |

| 4-(Dimethylamino)pyridine (DMAP) | Reagent Grade | Sigma-Aldrich |

| Triethylamine (TEA) or Diisopropylethylamine (DIPEA) | Anhydrous | Sigma-Aldrich |

| Dichloromethane (DCM) or Tetrahydrofuran (THF) | Anhydrous | Sigma-Aldrich |

| Saturated Sodium Bicarbonate Solution | - | - |

| Brine | - | - |

| Anhydrous Magnesium Sulfate or Sodium Sulfate | - | - |

Experimental Procedure

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,5-dichloro-N-hydroxy-benzamidine (1 equivalent) in anhydrous dichloromethane (DCM).

-

Addition of Base and Catalyst: To the solution, add triethylamine (1.5 equivalents) and a catalytic amount of DMAP (0.1 equivalents). Stir the mixture at room temperature for 10 minutes.

-

Addition of Acylating Agent: Cool the reaction mixture to 0 °C using an ice-water bath. Slowly add the acyl chloride (1.2 equivalents) dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by TLC until the starting material is consumed.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with DCM (2 x 20 mL).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude O-acylated product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Reaction Mechanism

The O-acylation is facilitated by the base and the nucleophilic catalyst, DMAP.[7][8][9][10]

Diagram of the Reaction Mechanism:

Caption: Mechanism of DMAP-catalyzed O-acylation.

The reaction proceeds through the formation of a highly reactive N-acylpyridinium intermediate from the reaction of DMAP with the acyl chloride. This intermediate is then susceptible to nucleophilic attack by the hydroxyl group of the N-hydroxy-benzamidine. The stoichiometric base, triethylamine, serves to neutralize the hydrochloric acid generated during the reaction, regenerating the DMAP catalyst.

Characterization of the O-Acylated Product

Thorough characterization of the final product is essential to confirm its identity and purity. The following techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Expect to see the disappearance of the N-OH proton signal and the appearance of new signals corresponding to the protons of the acyl group. The chemical shifts of the aromatic protons may also be affected by the O-acylation.

-

¹³C NMR: The most significant change will be the appearance of a new carbonyl carbon signal from the ester group, typically in the range of 165-175 ppm. The chemical shift of the carbon atom of the C=N bond may also be slightly shifted.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight of the product and to determine its elemental composition. The fragmentation pattern can also provide structural information.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Starting Material (N-hydroxy-benzamidine): Characteristic peaks include a broad O-H stretch (around 3200-3400 cm⁻¹), an N-H stretch, and a C=N stretch (around 1640 cm⁻¹).[11]

-

Product (O-acyl-N-hydroxy-benzamidine): The broad O-H stretch will disappear, and a new, strong C=O stretching band from the ester will appear (typically around 1750-1770 cm⁻¹). The C=N stretch will still be present.

Experimental Workflow and Logic

Diagram of the Experimental Workflow:

Caption: Overall experimental workflow.

The entire process is designed to be logical and sequential. The synthesis of the starting material ensures a pure substrate for the O-acylation reaction. The O-acylation protocol itself is a standard and reliable method, with the choice of DMAP as a catalyst being crucial for efficient acylation of the relatively hindered hydroxyl group.[7][8] The workup and purification steps are designed to effectively remove reagents and byproducts, yielding a pure final product. Finally, the comprehensive characterization ensures the identity and purity of the synthesized O-acylated 2,5-dichloro-N-hydroxy-benzamidine.

Troubleshooting and Key Considerations

-

Anhydrous Conditions: The O-acylation reaction is sensitive to moisture, which can hydrolyze the acyl chloride and deactivate the catalyst. Ensure all glassware is flame-dried and that anhydrous solvents and reagents are used.

-

Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time or slightly increasing the amount of acyl chloride and base.

-

Side Reactions: In some cases, N-acylation can be a competing side reaction. Running the reaction at a lower temperature can sometimes favor O-acylation.

-

Purification Challenges: If the product is difficult to purify by column chromatography, consider recrystallization from a suitable solvent system.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the O-acylation of 2,5-dichloro-N-hydroxy-benzamidine. By following this guide, researchers can confidently synthesize and characterize this important class of compounds for applications in drug discovery, prodrug design, and chemical biology. The inclusion of mechanistic details and troubleshooting tips aims to empower scientists to not only execute the protocol but also to understand and adapt it for their specific research needs.

References

-

Alvarez Castro, T. V. (2020). The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. ScholarWorks @ UTRGV. [Link]

- Mao, S., et al. (2021). Discovery of Hydroxyamidine Derivatives as Highly Potent, Selective Indoleamine-2,3-dioxygenase 1 Inhibitors. ACS Medicinal Chemistry Letters.

-

Xu, S., et al. (2014). 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism. Organic Letters. [Link]

- Zipse, H., et al. (2004). The DMAP-Catalyzed Acetylation of Alcohols—A Mechanistic Study (DMAP=4-(Dimethylamino)pyridine). Journal of Organic Chemistry.

- Zhou, X., et al. (2025). Design, Synthesis, and Biological Evaluation of Novel Hydroxyamidine Derivatives as Indoleamine 2,3-Dioxygenase 1 Inhibitors. ACS Medicinal Chemistry Letters.

- Rautio, J., et al. (2014). Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. Molecules.

- Clement, B. (2002). Reduction of N-hydroxylated compounds: Amidoximes (N-hydroxyamidines) as pro-drugs of amidines. Drug Metabolism Reviews.

- Google Patents. (n.d.). Production of 2 5-dichlorobenzonitrile.

-

Ofial, A. R., & Mayr, H. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein Journal of Organic Chemistry. [Link]

- Moody, C. J., & Rees, C. W. (1983). Base catalysed rearrangement of N-alkyl-O-acyl hydroxamic acids: synthesis of 2-acyloxyamides. Journal of the Chemical Society, Perkin Transactions 1.

-

National Center for Biotechnology Information. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. PubMed Central. [Link]

- Wang, K.-K., et al. (2021). Facile synthesis of O-acylhydroxamates via reaction of oxime chlorides with carboxylic acids. RSC Advances.

- Google Patents. (n.d.).

- Google Patents. (n.d.). Synthesis method for 2,5-dichloronitrobenzene.

-

PrepChem.com. (n.d.). Synthesis of 2,5-dichloroaniline. [Link]

-

National Center for Biotechnology Information. (2021). Facile synthesis of O-acylhydroxamates via reaction of oxime chlorides with carboxylic acids. PubMed Central. [Link]

-

NIST. (n.d.). N-(hydroxymethyl)benzamide. [Link]

-

askIITians. (2025). How will you convert benzonitrile to Benzophenone?. [Link]

-

IndiaMART. (n.d.). An Improved Process For The Preparation Of Dichloronitrobenzene From Dichlorobenzene. [Link]

-

Filo. (2024). Write reaction showing conversion of Benzonitrile into benzoic acid.... [Link]

-

Material Science Research India. (2014). IR Spectra, Magnetic and Thermal Studies of Copper (II) Complex of N-Hydroxy –N-(4-Chloro) Phenyl N'(4-Fluoro) Phenyl Benzamidine Hydrochloride. [Link]

-

ResearchGate. (2011). An Improved Method for the Conversion of Nitriles to Amides Using N,N-Disubstituted Hydroxylamine. [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of benzidine. [Link]

-

MDPI. (2021). Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. [Link]

-

Biological Magnetic Resonance Bank. (n.d.). bmse000668 Benzamide. [Link]

-

ResearchGate. (n.d.). Four step synthetic cycle for benzonitrile/benzamide synthesis. [Link]

-

National Center for Biotechnology Information. (2021). Facile synthesis of O-acylhydroxamates via reaction of oxime chlorides with carboxylic acids. PubMed. [Link]

-

ResearchGate. (n.d.). Hydration of benzonitrile to benzamide. [Link]

-

National Center for Biotechnology Information. (2022). Determination of Acyl-, O-, and N- Glucuronide using Chemical Derivatization Coupled with Liquid Chromatography - High Resolution Mass Spectrometry. PubMed. [Link]

-

ResearchGate. (n.d.). Figure S41. FTIR spectrum of N-benzylbenzamide (7). [Link]

-

ResearchGate. (n.d.). Determination of Acyl-, O- , and N- Glucuronide Using Chemical Derivatization Coupled with Liquid Chromatography–High-Resolution Mass Spectrometry. [Link]

-

Organic Chemistry Portal. (n.d.). Palladium-Catalyzed N-Acylation of Tertiary Amines by Carboxylic Acids: A Method for the Synthesis of Amides. [Link]

-

National Center for Biotechnology Information. (2010). Mass spectrometry in the analysis of N- and O-linked glycans. PubMed Central. [Link]

-

MDPI. (2024). Mass Spectrometry Strategies for O-Glycoproteomics. [Link]

-

Illinois State University. (n.d.). Synthesis, Characterization, and Aqueous Kinetics, as a Function of pH, for N-(Hydroxymethyl)phthalimidines. [Link]

-

National Center for Biotechnology Information. (1984). High-resolution 1H-NMR spectroscopy of free and glycosidically linked O-acetylated sialic acids. PubMed. [Link]

-

SciSpace. (2012). Chemical Synthesis and Characterization of N-Hydroxy-N-Methyl Fattyamide from Palm Oil. [Link]

- Patsnap. (n.d.). Purification method of O-benzylhydroxylamine hydrochloride.

-

NIST. (n.d.). Benzamide, N-phenyl-. [Link]

Sources

- 1. "DMAP as a Catalyst for Carbon Acylation: Elucidation of Mechanistic Pa" by Jagadish K. Boppisetti [thekeep.eiu.edu]

- 2. Facile synthesis of O-acylhydroxamates via reaction of oxime chlorides with carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. N-hydroxy-compounds as acyl transfer agents. Part 1. Kinetics and mechanism of nucleophilic displacements on 1-hydroxybenzotriazole esters and crystal and molecular structure of 1-benzoyloxybenzotriazole - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. Kinetics and mechanism of hydroxy group acetylations catalyzed by N-methylimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scholarworks.utrgv.edu [scholarworks.utrgv.edu]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. IR Spectra, Magnetic and Thermal Studies of Copper (II) Complex of N-Hydroxy –N-(4-Chloro) Phenyl N’(4-Fluoro) Phenyl Benzamidine Hydrochloride – Material Science Research India [materialsciencejournal.org]

Application Note: Biological Assay Protocols for 2,5-Dichlorobenzamidoxime Derivatives

Introduction & Compound Rationale

2,5-Dichlorobenzamidoxime derivatives represent a specialized class of N-hydroxyamidine compounds. While often utilized as synthetic intermediates for 1,2,4-oxadiazoles, their primary pharmacological value lies in their role as prodrugs for 2,5-dichlorobenzamidines .

The 2,5-dichloro substitution pattern is not arbitrary; it serves two critical medicinal chemistry functions:

-

Lipophilicity Enhancement: The chlorine atoms at the 2 and 5 positions significantly increase logP, facilitating passive transport across bacterial membranes or the blood-brain barrier.

-

Metabolic Steering: The steric and electronic effects of the chlorines block common sites of cytochrome P450-mediated ring hydroxylation, thereby extending the half-life of the scaffold.

However, the biological activity of these compounds is frequently misunderstood. Amidoximes themselves are often weakly active or inactive against serine protease targets (like Thrombin or Trypsin) but are metabolically reduced in vivo to the highly basic, active amidine. Therefore, any robust assay protocol must account for this Prodrug-to-Active conversion.

Metabolic Activation Assay (The mARC Pathway)

Objective: To quantify the reduction of the 2,5-dichlorobenzamidoxime prodrug to its active 2,5-dichlorobenzamidine form. This step is mandatory to validate the compound's therapeutic potential.

Mechanism: The reduction is catalyzed by the mARC (Mitochondrial Amidoxime Reducing Component) system, requiring Cytochrome b5 (Cyt b5) and NADH-Cytochrome b5 Reductase (Cyb5R).

Experimental Design (Graphviz)

Caption: The N-reductive pathway converting the amidoxime prodrug to the active amidine via the mitochondrial enzyme system.

Protocol: In Vitro Microsomal Reduction

Reagents:

-

Enzyme Source: Porcine or Human Liver Microsomes (PLM/HLM) or recombinant human mARC1/2.

-

Cofactor: 1.0 mM NADH (freshly prepared).

-

Buffer: 100 mM Potassium Phosphate (pH 6.0 - Note: Acidic pH favors mARC activity).

-

Stop Solution: Ice-cold Acetonitrile (MeCN).

Step-by-Step Methodology:

-

Pre-incubation: Mix 190 µL of Phosphate Buffer containing microsomes (1 mg protein/mL final) and 2,5-dichlorobenzamidoxime (10-50 µM final). Incubate at 37°C for 5 minutes.

-

Initiation: Add 10 µL of 20 mM NADH to initiate the reaction.

-

Kinetic Sampling: At t = 0, 5, 10, 30, and 60 minutes, withdraw 50 µL aliquots.

-

Termination: Immediately dispense aliquot into 50 µL ice-cold MeCN to precipitate proteins.

-

Processing: Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Analysis: Inject supernatant into HPLC-UV/Vis (230 nm) or LC-MS/MS.

-

Validation Check: The amidoxime peak should decrease while a new peak (amidine) appears at a distinct retention time (amidine is more basic/polar).

-

Antimicrobial Susceptibility Profiling[1][2]

Objective: 2,5-dichlorobenzamidoxime derivatives often exhibit direct antimicrobial activity (independent of reduction) or act as prodrugs for antimicrobial amidines (e.g., pentamidine analogs).

Protocol: Broth Microdilution (MIC Determination)

Standards: CLSI M07-A10 guidelines. Target Organisms: S. aureus (Gram+), E. coli (Gram-), C. albicans (Fungal).[1]

Plate Setup Table:

| Well Column | Contents | Concentration Factor |

| 1 | Negative Control (Media only) | 0 |

| 2 | Growth Control (Media + Bacteria + Solvent) | 0 |

| 3 | Compound High Dose | 64 µg/mL |

| 4-11 | Serial Dilution (1:2) | 32 |

| 12 | Positive Control (e.g., Ciprofloxacin) | MIC Reference |

Workflow:

-

Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard, then dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to reach

CFU/mL. -

Compound Dispensing: Add 100 µL of 2x compound stocks to columns 3-11.

-

Inoculation: Add 100 µL of bacterial suspension to all wells (except Col 1).

-

Incubation: 16-20 hours at 37°C (aerobic).

-

Readout:

-

Visual: Turbidity indicates growth.

-

Resazurin Assay (Recommended): Add 30 µL of 0.01% Resazurin solution. Incubate 1-2 hours. Blue

Pink indicates viable cells.

-

Target Engagement: Serine Protease Inhibition

Objective: If the derivative is designed as an anticoagulant (Factor Xa/Thrombin inhibitor), the active amidine form must be tested. Critical Note: Do not test the amidoxime prodrug directly in this assay; it will likely show false negatives. You must chemically reduce it first or synthesize the amidine partner.

Protocol: Chromogenic Substrate Assay

Reagents:

-

Enzyme: Human Factor Xa (0.5 nM final).

-

Substrate: S-2765 (Chromogenic, 200 µM final).

-

Buffer: 50 mM Tris-HCl, 150 mM NaCl, 0.1% PEG-8000, pH 7.4.

Workflow:

-

Mix: 25 µL Enzyme + 25 µL 2,5-dichlorobenzamidine (active form).

-

Incubate: 10 minutes at 25°C to allow equilibrium binding.

-

Start: Add 50 µL Substrate.

-

Measure: Monitor Absorbance at 405 nm kinetically for 10 minutes.

-

Calculation: Plot

vs. [Inhibitor] to determine

Summary of Assay Decision Logic

Caption: Decision tree for selecting the appropriate assay based on the intended therapeutic indication.

References

-

Clement, B., et al. (1997).[2] "Isolation and Characterization of the Protein Components of the Liver Microsomal O2-insensitive NADH-Benzamidoxime Reductase." Journal of Biological Chemistry.

- Havemeyer, A., et al. (2010). "The mitochondrial amidoxime reducing component (mARC) involves a 3-component system." Drug Metabolism Reviews.

-

Gosenca, M., et al. (2025). "The Design, Synthesis, and Antioxidant Activity of Amphiphilic Oximes and Amidoximes." ResearchGate.[3]

-

Fiorino, F., et al. (2012). "Synthesis of benzamide derivatives and their evaluation as antiprion agents." Bioorganic & Medicinal Chemistry.

- Clinical and Laboratory Standards Institute (CLSI). (2015). "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition." CLSI document M07-A10.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,5-Dichloro-N-hydroxy-benzamidine

This guide is intended for researchers, chemists, and drug development professionals engaged in the synthesis of 2,5-Dichloro-N-hydroxy-benzamidine. As a key intermediate in various research and development pipelines, achieving a high-yield, high-purity synthesis is paramount. This document provides a comprehensive resource for troubleshooting common issues, understanding reaction parameters, and implementing an optimized protocol.

Synthesis Overview & Mechanism

The most common and direct route to 2,5-Dichloro-N-hydroxy-benzamidine (also known as a dichlorinated amidoxime) is the reaction of 2,5-dichlorobenzonitrile with hydroxylamine.[1][2] This nucleophilic addition of hydroxylamine to the nitrile carbon is typically facilitated by a base in a protic solvent like ethanol.

The general reaction is as follows:

Caption: General reaction scheme for the synthesis.

The base is crucial as it deprotonates hydroxylamine hydrochloride to generate the free hydroxylamine nucleophile, which then attacks the electrophilic carbon of the nitrile group.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for achieving a high yield? A1: The most critical factors are maintaining anhydrous conditions (where applicable, though this specific reaction is often run in aqueous ethanol) and controlling the reaction temperature.[3] The nucleophilicity of hydroxylamine and the stability of the product are temperature-dependent. Additionally, the choice and stoichiometry of the base are vital for efficiently generating the free hydroxylamine nucleophile without promoting side reactions.[4]

Q2: Why is a base like sodium carbonate or sodium hydroxide used? A2: Hydroxylamine is typically supplied as a hydrochloride salt (NH₂OH·HCl) for stability. The base neutralizes the HCl, liberating the free hydroxylamine (NH₂OH), which is the active nucleophile required to react with the nitrile.[1] The choice of base can influence reaction rate and side-product formation.

Q3: How can I monitor the progress of the reaction? A3: Thin-Layer Chromatography (TLC) is the most common and effective method.[5] Use a suitable solvent system (e.g., ethyl acetate/hexanes) to resolve the starting nitrile from the more polar amidoxime product. The reaction is complete when the spot corresponding to 2,5-dichlorobenzonitrile is no longer visible.

Q4: What are the most common impurities I might encounter? A4: Common impurities include unreacted 2,5-dichlorobenzonitrile, hydrolysis of the nitrile to 2,5-dichlorobenzamide, or formation of dimers and other side products from hydroxylamine.[1] Inadequate purification can also leave residual starting materials or byproducts.[5]

Q5: What is a typical yield for this reaction? A5: Yields can vary significantly based on the specific conditions. However, well-optimized protocols for the synthesis of amidoximes from nitriles can achieve high yields, often in the range of 70-90%.[1]

Troubleshooting Guide

Low yields or impure products are common challenges in organic synthesis.[6] This guide addresses specific problems you may encounter.

Caption: Troubleshooting decision tree for synthesis issues.

Optimized Synthesis Protocol

This protocol is designed to maximize yield and purity. It is critical to follow safety procedures, including the use of a fume hood and appropriate personal protective equipment (PPE).

Reagents and Materials

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |

| 2,5-Dichlorobenzonitrile | 172.01 | 5.00 g | 29.1 mmol | 1.0 |

| Hydroxylamine HCl | 69.49 | 3.03 g | 43.6 mmol | 1.5 |

| Sodium Carbonate (Na₂CO₃) | 105.99 | 4.62 g | 43.6 mmol | 1.5 |

| Ethanol (EtOH) | - | 50 mL | - | - |

| Water (H₂O) | - | 25 mL | - | - |

Step-by-Step Procedure

Caption: Step-by-step experimental workflow.

-

Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine hydroxylamine hydrochloride (3.03 g) and sodium carbonate (4.62 g). Add ethanol (50 mL) and water (25 mL). Stir the mixture vigorously at room temperature for 15-20 minutes until all solids have dissolved.

-

Reaction: Add 2,5-dichlorobenzonitrile (5.00 g) to the flask. Fit the flask with a reflux condenser and heat the mixture to a gentle reflux using a heating mantle.

-

Monitoring: Allow the reaction to proceed at reflux. Monitor the disappearance of the starting nitrile by TLC analysis every hour. The product is significantly more polar than the starting material.

-

Work-up: Once the reaction is complete (typically 4-8 hours), remove the heating mantle and allow the mixture to cool to room temperature. Further cool the flask in an ice bath for 30-60 minutes to maximize the precipitation of the product.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with two portions of cold deionized water (2x 20 mL) to remove any inorganic salts.

-

Drying: Dry the collected solid under vacuum to a constant weight. The result is the crude 2,5-Dichloro-N-hydroxy-benzamidine.

-

Purification (Optional but Recommended): For highest purity, the crude product should be recrystallized.[7] A mixture of ethanol and water is a good starting point. Dissolve the crude solid in a minimal amount of hot ethanol, and then add hot water dropwise until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature, then in an ice bath, to form pure crystals, which are then collected by vacuum filtration.

References

- Benchchem. Technical Support Center: N-(1-hydroxypropan-2-yl)benzamide Purification.

- Benchchem. improving reaction yield for nitrile synthesis.

- Benchchem. Application Notes and Protocols for the Purification of N-hydroxy-3,5-dimethoxybenzamide.

- ResearchGate. Coordination Chemistry and Metal-involving Reactions of Amidoximes. Relevance to the Chemistry of Oximes and Oxime Ligands | Request PDF.

-

MDPI. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Available from: [Link]

- Benchchem. Troubleshooting low yield and purity in 4-aminobutyronitrile synthesis.

-

MDPI. Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. Available from: [Link]

- Google Patents. Synthesis method for benzamidine derivatives.

-

American Chemical Society. Amidine synthesis from acetonitrile activated by rhenium selenide clusters. Available from: [Link]

- Benchchem. optimizing reaction conditions for N-(hydroxymethyl)nicotinamide synthesis.

Sources

- 1. researchgate.net [researchgate.net]

- 2. CN106565541A - Synthesis method for benzamidine derivatives - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Amidine synthesis from acetonitrile activated by rhenium selenide clusters - American Chemical Society [acs.digitellinc.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Solubility Optimization for 2,5-Dichloro Derivatives

This guide addresses the "2,5-Dichloro Paradox"—a common medicinal chemistry bottleneck where the substitution pattern that drives potency (via halogen bonding and lipophilic filling) simultaneously destroys aqueous solubility through high crystal lattice energy.

Current Status: Operational Topic: Troubleshooting Solubility & Aggregation in Screening Assigned Specialist: Senior Application Scientist

Executive Summary: The "Brick Dust" Challenge

Researchers working with 2,5-dichloro-substituted scaffolds (e.g., 2,5-dichlorothiophene, 2,5-dichloroaniline derivatives) often encounter a specific failure mode: immediate precipitation upon dilution from DMSO , even at low micromolar concentrations.

This is not random. The para-disposition of the two chlorine atoms (relative to each other) creates a vector of symmetry that enhances molecular planarity and stacking. This results in "Brick Dust" compounds: molecules with high melting points (high lattice energy) and high lipophilicity (LogP). To screen these effectively, you must fight thermodynamics.

Module 1: Diagnostic Workflows

Question: How do I distinguish between "crashing out" (precipitation) and colloidal aggregation?

Answer: Visual inspection is insufficient. 2,5-dichloro derivatives are notorious for forming colloidal aggregates—sub-micron particles that remain suspended but sequester proteins, causing false positives in biochemical assays. You must validate the solution state before interpreting IC50 data.

Protocol: The "Spin-Down" Shift Assay

This self-validating protocol determines if your compound is truly soluble or merely a suspended colloid.

-

Preparation: Prepare your assay buffer (e.g., PBS, pH 7.4) with the compound at 2x the screening concentration (e.g., 20 µM).

-

Incubation: Allow to stand for 30 minutes at room temperature (equilibrium time).

-

Measurement A (Total): Measure the concentration (UV-Vis or LC-MS) of the sample without manipulation.

-

Centrifugation: Spin the sample at 13,000 x g for 10 minutes to pellet dense precipitates.

-

Measurement B (Supernatant): Carefully sample the supernatant and measure concentration.

-

Detergent Challenge: Repeat steps 1-5 but add 0.01% Triton X-100 to the buffer.

Data Interpretation Table:

| Observation (Concentration Ratio B/A) | Buffer Condition | Diagnosis | Action |

| > 0.90 | No Detergent | True Solution | Proceed to screening. |

| < 0.20 | No Detergent | Precipitation | Compound is "Brick Dust." See Module 3. |

| 0.20 - 0.80 | No Detergent | Colloidal Aggregation | High risk of false positives. |

| > 0.90 | With Detergent | Detergent-Rescue | The compound is an aggregator. Must include detergent in assay.[1] |

Module 2: The Root Cause (Thermodynamics)

Question: Why does adding more DMSO sometimes make precipitation worse?

Answer: This is a counter-intuitive phenomenon driven by the exothermic hydration of DMSO .

-

Hygroscopicity: DMSO stocks absorb atmospheric water. A "100%" DMSO stock stored loosely capped can become 90% DMSO/10% Water within days.

-

The Heat Spike: When you dilute DMSO into buffer, the mixing is exothermic. Localized heating occurs.

-

Supersaturation: The heat temporarily increases solubility, allowing the compound to supersaturate. As the solution cools back to RT, the 2,5-dichloro compound (which has high lattice energy) nucleates and crashes out rapidly.

Visualization: The Precipitation Pathway

The following diagram illustrates the failure mechanism and the decision points for remediation.

Figure 1: The thermodynamic cascade of precipitation. High lattice energy compounds (Brick Dust) rapidly transition from supersaturation to nucleation.

Module 3: Remediation Strategies

Question: My compound is active but insoluble. How do I formulate the assay buffer to keep it in solution?

Answer: You must disrupt the water structure or encapsulate the lipophilic dichloro-motif. Use the "Golden Triangle" of Solubilization in this specific order. Do not mix strategies randomly.

Step-by-Step Optimization Protocol

Step 1: The Detergent Check (Critical for Aggregators)

-

Reagent: Triton X-100 or Tween-20.

-

Concentration: 0.01% (v/v). Note: This is above the Critical Micelle Concentration (CMC) for Triton (~0.015 mM).

-

Mechanism: Detergents disrupt colloidal aggregates but rarely dissolve crystalline precipitates.

-

Action: If DLS shows particle size < 10 nm, proceed. If > 100 nm, move to Step 2.

Step 2: Cosolvent Addition (For "Grease Balls")

-

Reagent: PEG-400 or Glycerol.

-

Concentration: Up to 5% (v/v).

-

Mechanism: Reduces the polarity of the bulk solvent, making it more accommodating to the lipophilic 2,5-dichloro core.

-

Warning: High PEG concentrations can interfere with enzyme kinetics. Validate your assay window.

Step 3: Complexation (For "Brick Dust")

-

Reagent: Hydroxypropyl-beta-cyclodextrin (HP-β-CD).

-

Concentration: 0.5% - 2.0% (w/v).

-

Mechanism: The hydrophobic cavity of the cyclodextrin encapsulates the dichlorophenyl ring, shielding it from water while the outer shell remains soluble.

-

Best For: 2,5-dichloro derivatives with high melting points (>200°C).

Module 4: Chemical Triage (When to Stop)

Question: At what point is the solubility issue unsolvable by formulation?

Answer: If a compound requires >5% DMSO or >2% Cyclodextrin to remain soluble at 10 µM, it is likely a "dead" lead for drug development (unless it is a topical agent). You must modify the scaffold.

The "Symmetry Breaking" Strategy

The 2,5-dichloro pattern creates symmetry. Symmetry = High Lattice Energy = Low Solubility.

-

Tactic: Introduce an "escape group" to disrupt planarity.

-

Example: If your core is a planar 2,5-dichloroaniline, alkylate the nitrogen or add a methyl group at the 3-position (ortho to a chlorine). This forces the ring to twist out of plane, lowering the Melting Point (MP) and increasing solubility without necessarily sacrificing LogP.

Decision Logic for Compound Progression

Figure 2: Chemical modification strategy based on the physical state of the insoluble compound.

References

-

Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews.

-

Shoichet, B. K. (2006). "Screening in a spirit of haunting." Drug Discovery Today. (Discusses aggregation-based false positives).

-

Yalkowsky, S. H. (1999). Solubility and Solubilization in Aqueous Media. American Chemical Society. (The General Solubility Equation).

-

Di, L., & Kerns, E. H. (2006). "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today.

-

Feng, B. Y., et al. (2005).[2][3] "Small-molecule aggregates inhibit amyloid polymerization." Nature Chemical Biology. (Protocols for detergent-based identification of aggregates).

Sources

Technical Support Center: Stability & Degradation of 2,5-Dichloro-N-hydroxy-benzamidine

[1]

Status: Operational Subject: Thermal & Environmental Degradation Profiles Target Analyte: 2,5-Dichloro-N-hydroxy-benzamidine (CAS: 2173991-74-5 / Analogous to 2,5-Dichlorobenzamidoxime)[1]

Introduction: The Stability Paradox

Researchers often encounter unexpected purity drops in 2,5-Dichloro-N-hydroxy-benzamidine (hereafter 2,5-DCHB ) during storage or heating.[1] As an amidoxime derivative, this compound is thermodynamically poised to eliminate water or ammonia, reverting to more stable nitrile or amide forms.

This guide provides a diagnostic workflow to identify degradation products and mechanistic insights to prevent them.

Module 1: Diagnostic Workflow (Troubleshooting)

User Query: "I see new peaks in my HPLC chromatogram after drying my sample at 60°C. What are they?"

Technical Response: Thermal stress applied to amidoximes typically triggers dehydration (loss of water) or deamination (loss of ammonia/hydroxylamine species). The electron-withdrawing chlorine atoms at positions 2 and 5 accelerate these elimination reactions by increasing the acidity of the N-hydroxy proton.

Degradation Product Identification Table

| Retention Shift (Reverse Phase) | Probable Identity | Mechanism | Diagnostic Sign |

| Late Eluting (More Non-polar) | 2,5-Dichlorobenzonitrile | Thermal Dehydration | Distinct almond-like odor (if volatile); loss of UV absorbance at amidine-specific |

| Early Eluting (More Polar) | 2,5-Dichlorobenzamide | Hydrolysis (Moisture + Heat) | New carbonyl stretch ( |

| Very Early Eluting (Acidic) | 2,5-Dichlorobenzoic Acid | Exhaustive Hydrolysis | pH drop in aqueous solution; broad OH stretch in IR. |

Visualizing the Degradation Pathways

Figure 1: Primary degradation pathways.[1] The thermal route (Red) leads to the nitrile, while moisture (Yellow) leads to the amide.

Module 2: Mechanistic Deep Dive (FAQ)

Q1: Why does the compound degrade even when stored as a solid?

A: The Tiemann Rearrangement and simple dehydration are the culprits.

The amidoxime functional group (

Q2: Can I use this compound in refluxing ethanol? A: Proceed with caution. While ethanol is a common solvent, prolonged heating of amidoximes can trigger the Tiemann Rearrangement . In this pathway, the group rearranges to a transient isocyanate or urea derivative, especially if activated by electrophiles. However, the dominant risk in reflux is the conversion to 2,5-Dichlorobenzamide via hydrolysis if the ethanol is not strictly anhydrous [2].

Q3: How do the Chlorine substituents affect stability? A: The chlorines at positions 2 and 5 are electron-withdrawing.

-

Effect: They pull electron density away from the amidoxime carbon.

-

Consequence: This makes the carbon more susceptible to nucleophilic attack (by water) and makes the N-OH proton more acidic, lowering the activation energy for dehydration to the nitrile. This analog is less thermally stable than unsubstituted benzamidoxime [3].[1]

Module 3: Experimental Protocols & Prevention

To ensure data integrity, adopt these handling protocols.

Protocol A: Forced Degradation Confirmation

Use this to confirm if your "mystery peak" is a thermal degradant.[1]

-

Preparation: Dissolve 1 mg of 2,5-DCHB in 1 mL of DMSO.

-

Stress: Split into two vials. Keep Vial A at RT. Heat Vial B to 80°C for 2 hours.

-

Analysis: Run LC-MS.

-

Result: If Vial B shows a dominant new peak with Mass = 172/174 Da (consistent with 2,5-Dichlorobenzonitrile, Loss of 33 Da from parent mass 205), thermal dehydration is confirmed.

-

Protocol B: Optimal Storage Conditions

| Parameter | Recommendation | Reason |

| Temperature | -20°C | Kinetic suppression of the dehydration pathway.[1] |

| Atmosphere | Argon/Nitrogen | Prevents moisture ingress which catalyzes hydrolysis.[1] |

| Container | Amber Glass + Desiccant | Light can photo-catalyze N-O bond homolysis; desiccant prevents autocatalytic hydrolysis.[1] |

| Form | HCl Salt | The hydrochloride salt is generally more stable than the free base, but must be kept dry to avoid acid-catalyzed hydrolysis. |

References

-

Eloy, F., & Lenaers, R. (1962). The Chemistry of Amidoximes and Related Compounds. Chemical Reviews, 62(2), 155–183.

-

Kitamura, M., et al. (2019).[2] Green synthesis of benzonitrile using ionic liquid with multiple roles. National Institutes of Health (NIH) / PubMed Central.

-

Adams, G. W., et al. (2002). Do deprotonated amidoximes undergo the Tiemann rearrangement in the gas phase?. Journal of the Chemical Society, Perkin Transactions 2.[3]

-

Cayman Chemical. (n.d.).[1] Benzamidine (hydrochloride) Product Information & Stability.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Do deprotonated amidoximes undergo the Tiemann rearrangement in the gas phase? - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

Validation & Comparative

A Comparative Guide to the FTIR Spectral Analysis of 2,5-Dichloro-N-hydroxy-benzamidine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for 2,5-Dichloro-N-hydroxy-benzamidine

2,5-Dichloro-N-hydroxy-benzamidine is a substituted amidoxime, a class of compounds of significant interest in medicinal chemistry and drug development. Amidoximes are versatile precursors for various heterocyclic systems and are known nitric oxide (NO) donors. The precise characterization of their molecular structure is paramount for understanding their reactivity, bioavailability, and therapeutic potential.

FTIR spectroscopy serves as a rapid, non-destructive, and highly informative first-line technique for structural verification.[1] It provides a unique molecular fingerprint by probing the vibrational modes of a molecule's functional groups. This guide will detail the experimental protocol for acquiring a high-quality spectrum and provide a comprehensive interpretation, benchmarked against structurally related analogues to highlight the specific influence of the dichloro and N-hydroxy substitutions.

Molecular Structure and Predicted Vibrational Modes

To interpret the FTIR spectrum of 2,5-Dichloro-N-hydroxy-benzamidine, it is essential to first identify its constituent functional groups and predict their characteristic vibrational frequencies.

Caption: Molecular structure of 2,5-Dichloro-N-hydroxy-benzamidine.

Key Functional Groups and Expected IR Absorptions:

-

N-OH (Hydroxyamidine): This group is expected to show a broad O-H stretching vibration, typically in the 3200-3400 cm⁻¹ region, and an N-O stretch around 930-960 cm⁻¹.[2]

-

C=N (Imine): The carbon-nitrogen double bond stretch is anticipated to appear in the 1640-1690 cm⁻¹ range.[3]

-

NH₂ (Amine): The N-H stretching vibrations of the primary amine are expected as one or two bands in the 3100-3500 cm⁻¹ region.[4] The N-H bending (scissoring) mode typically appears around 1550-1640 cm⁻¹.[3]

-

Aromatic Ring: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹.[5] Aromatic C=C stretching vibrations will produce characteristic sharp peaks in the 1400-1600 cm⁻¹ region.[5]

-

C-Cl (Chloro Substituents): The C-Cl stretching vibrations for aryl chlorides typically appear in the 1000-1100 cm⁻¹ region, but can be found as low as 600-800 cm⁻¹.[6]

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

The integrity of an FTIR spectrum is fundamentally dependent on meticulous sample preparation and data acquisition. Two common methods for solid samples are the Potassium Bromide (KBr) pellet method and Attenuated Total Reflectance (ATR).[7]

Method 1: KBr Pellet Preparation (Transmission Mode)

This traditional method involves dispersing the sample in a dry, IR-transparent matrix.[8]

Protocol:

-

Material Preparation: Use spectroscopy-grade KBr, dried in an oven at ~110°C for at least two hours to eliminate moisture, which shows strong IR absorption bands (~3400 cm⁻¹ and ~1630 cm⁻¹).[9]

-

Sample Grinding: In an agate mortar and pestle, grind approximately 1-2 mg of the 2,5-Dichloro-N-hydroxy-benzamidine sample to a fine powder.

-

Mixing: Add ~100-200 mg of the dried KBr powder to the mortar and gently but thoroughly mix with the sample to ensure uniform dispersion.[10]

-

Pellet Pressing: Transfer the mixture to a pellet die. Apply pressure (typically 8-10 metric tons) using a hydraulic press to form a thin, transparent, or translucent pellet.[11]

-

Analysis: Place the pellet in the spectrometer's sample holder and acquire the spectrum.

Causality: The goal is to create a non-scattering medium where the sample particles are small enough to allow infrared light to pass through, minimizing spectral artifacts and ensuring accurate absorbance measurements.[9]

Method 2: Attenuated Total Reflectance (ATR)

ATR is a modern, rapid technique requiring minimal sample preparation.[12]

Protocol:

-

Instrument Setup: Ensure the ATR crystal (e.g., diamond) is clean.[13]

-

Background Scan: Perform a background scan with the clean, empty ATR crystal to account for atmospheric and instrumental signals.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Use the instrument's pressure arm to ensure firm and uniform contact between the sample and the crystal.

-

Analysis: Acquire the spectrum. The IR beam interacts with the sample via an evanescent wave that penetrates a few microns into the material.[7][14]

Causality: Good contact is critical for a strong signal. ATR is a surface-sensitive technique, making it ideal for rapid screening and analysis of small sample quantities without the need for dilution.[15]

Caption: Workflow for FTIR Spectral Analysis.

Spectral Interpretation of 2,5-Dichloro-N-hydroxy-benzamidine

The following table details the anticipated absorption bands in the FTIR spectrum of 2,5-Dichloro-N-hydroxy-benzamidine, based on characteristic group frequencies.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |

| ~3450 | Medium, Sharp | N-H Asymmetric Stretch | -NH₂ (Amine) |

| ~3350 | Medium, Sharp | N-H Symmetric Stretch | -NH₂ (Amine) |

| ~3200 | Broad, Medium | O-H Stretch | N-OH (Hydroxyamidine) |

| ~3080 | Weak-Medium | C-H Stretch | Aromatic Ring |

| ~1660 | Strong | C=N Stretch | Imine |

| ~1590 | Medium | N-H Bending (Scissoring) | -NH₂ (Amine) |

| ~1570, ~1470 | Medium-Sharp | C=C Ring Stretch | Aromatic Ring |

| ~1400 | Medium | C-N Stretch | Amidine |

| ~1265 | Medium | O-H Bending | N-OH (Hydroxyamidine) |

| ~1090 | Strong | C-Cl Stretch | Aryl-Chloride |

| ~940 | Medium | N-O Stretch | Hydroxyamidine |

| ~820 | Strong | C-H Out-of-Plane Bending | Aromatic Ring |

Comparative Spectral Analysis: Elucidating Substituent Effects

To fully appreciate the spectral signature of 2,5-Dichloro-N-hydroxy-benzamidine, it is instructive to compare it with simpler, structurally related molecules.

Comparison with Benzamidine

-

N-OH Group Introduction: The most significant difference will be the appearance of the broad O-H stretch (~3200 cm⁻¹) and the N-O stretch (~940 cm⁻¹) in the target molecule, which are absent in benzamidine.[16]

-